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Compound of Interest

Compound Name: GR 55562 dihydrochloride

Cat. No.: B607725 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GR 55562
dihydrochloride, a selective 5-HT1B/1D receptor antagonist. This document details its

chemical properties, pharmacological actions, and key experimental protocols, offering a

valuable resource for researchers in neuroscience, pharmacology, and drug development.

Core Chemical and Physical Properties
GR 55562 dihydrochloride is a potent and selective antagonist for the serotonin 1B and 1D

receptors. Its chemical and physical characteristics are summarized below.
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Property Value Reference

CAS Number 172854-55-6 [1]

Alternate CAS Number 159533-25-2 [2][3]

Molecular Formula C₂₃H₂₅N₃O₂ · 2HCl [2]

Molecular Weight 448.39 g/mol [2]

Appearance
Off-white to light yellow solid

powder
[3]

Purity ≥98% [2]

Solubility Soluble in water to 100 mM [1]

Storage
Desiccate at +4°C for long-

term storage.
[2]

Pharmacological Profile
GR 55562 dihydrochloride exhibits high affinity for human 5-HT1B and 5-HT1D receptors,

acting as a competitive antagonist. Its selectivity for these receptor subtypes makes it a

valuable tool for investigating their physiological and pathological roles.

Parameter Value Species Receptor Reference

pKi 7.4 Human 5-HT1B [1]

pKi 6.2 Human 5-HT1D [1]

pEC₁₀ (5-HT

evoked

contraction

inhibition)

7.26 Not Specified Not Specified [1]

Signaling Pathways of 5-HT1B and 5-HT1D
Receptors
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The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily

couple to the Gi/o family of G-proteins. Activation of these receptors by serotonin leads to the

inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).

Additionally, these receptors can influence other signaling cascades, including the mitogen-

activated protein kinase (MAPK) pathway.
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Figure 1: Simplified signaling pathway of 5-HT1B/1D receptors.

Experimental Protocols
Radioligand Binding Assay (Competitive)
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This protocol describes a competitive radioligand binding assay to determine the affinity of GR
55562 dihydrochloride for the human 5-HT1B or 5-HT1D receptor.

1. Materials and Reagents:

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human 5-

HT1B or 5-HT1D receptor.

Radioligand: [³H]-GR125743 (a high-affinity 5-HT1B/1D antagonist).

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA.

GR 55562 Dihydrochloride: Stock solution in assay buffer.

Non-specific Binding Control: 10 µM of a non-radiolabeled, high-affinity 5-HT1B/1D ligand

(e.g., serotonin).

Scintillation Cocktail.

96-well plates and filter mats.

2. Procedure:

Prepare serial dilutions of GR 55562 dihydrochloride in assay buffer.

In a 96-well plate, add in the following order:

50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

50 µL of the appropriate GR 55562 dihydrochloride dilution.

50 µL of [³H]-GR125743 (at a final concentration close to its Kd).

50 µL of cell membrane suspension (containing 10-20 µg of protein).

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.
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Wash the filters three times with ice-cold assay buffer.

Dry the filter mats and add scintillation cocktail.

Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the GR 55562
dihydrochloride concentration.

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.
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Figure 2: Workflow for a competitive radioligand binding assay.
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Functional Assay: Adenylyl Cyclase Inhibition
This protocol outlines a functional assay to measure the antagonist activity of GR 55562
dihydrochloride by assessing its ability to reverse agonist-induced inhibition of adenylyl

cyclase.

1. Materials and Reagents:

Cells: CHO or HEK293 cells stably expressing the human 5-HT1B or 5-HT1D receptor.

Cell Culture Medium.

Stimulation Buffer: HBSS or similar buffer.

Forskolin: To stimulate adenylyl cyclase.

5-HT Agonist: Serotonin or a selective 5-HT1B/1D agonist (e.g., CP-93129).

GR 55562 Dihydrochloride.

cAMP Assay Kit (e.g., ELISA or HTRF-based).

2. Procedure:

Seed the cells in a 96-well plate and grow to confluency.

Wash the cells with stimulation buffer.

Pre-incubate the cells with various concentrations of GR 55562 dihydrochloride for 15-30

minutes at 37°C.

Add the 5-HT agonist (at a concentration that gives ~80% of its maximal response) and

forskolin (to amplify the cAMP signal).

Incubate for a further 15-30 minutes at 37°C.

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

Measure the intracellular cAMP concentration using the assay kit.
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3. Data Analysis:

Plot the cAMP concentration against the logarithm of the GR 55562 dihydrochloride
concentration.

Determine the IC₅₀ value, which represents the concentration of the antagonist that causes a

50% reversal of the agonist-induced inhibition of cAMP production.

The data can be used to determine the potency of GR 55562 as a functional antagonist.
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Figure 3: Workflow for an adenylyl cyclase inhibition functional assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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